6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
Overview
Description
6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 4-chlorophenyl-2-cyano-3-oxobutanoate.
Cyclization: The intermediate undergoes cyclization with guanidine to form the pyrimidine ring, resulting in 6-amino-1-(4-chlorophenyl)-2-oxo-1,2-dihydro-5-pyrimidinecarbonitrile.
Triazole Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The triazole moiety, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to inhibit specific enzymes and pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, inhibiting their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-(4-fluorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
- 6-amino-1-(4-bromophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
Uniqueness
Compared to similar compounds, 6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity to biological targets. This makes it a more potent candidate in drug development and other applications.
Biological Activity
6-Amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.73 g/mol. The structure features a pyrimidine ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains. In one study, compounds similar to 6-amino derivatives exhibited moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
6-Amino Triazole Derivative | Staphylococcus aureus | 15 mm |
6-Amino Triazole Derivative | E. coli | 12 mm |
6-Amino Triazole Derivative | Bacillus cereus | 14 mm |
Anticancer Activity
The compound's anticancer properties have also been investigated. Research indicates that triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound were tested against human cancer cell lines and demonstrated IC50 values indicating effective cytotoxicity .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative | HepG2 (Liver Carcinoma) | 10.5 |
Triazole Derivative | MCF7 (Breast Cancer) | 8.3 |
Triazole Derivative | A549 (Lung Cancer) | 12.0 |
Enzyme Inhibition
Another significant area of research is the compound's potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition could have implications for treating hyperpigmentation disorders .
Table 3: Tyrosinase Inhibition Studies
Compound | % Inhibition at 100 µM |
---|---|
Triazole Derivative | 75% |
Control (Standard Inhibitor) | 85% |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Lianyungang Teacher's College, the antimicrobial efficacy of various triazole derivatives was tested against clinically relevant bacterial strains. The study found that compounds with a chlorophenyl group exhibited enhanced activity due to their ability to disrupt bacterial cell membranes .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer mechanisms of triazole derivatives revealed that these compounds induce apoptosis in cancer cells through the activation of p53 pathways. The study highlighted that the presence of the triazole ring significantly contributes to this effect .
Properties
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2-oxo-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7O/c15-9-1-3-10(4-2-9)22-13(17)11(5-16)12(20-14(22)23)6-21-8-18-7-19-21/h1-4,7-8H,6,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNTEWBUJMZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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